6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine
Overview
Description
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For example, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis
Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . It has a density of 0.862 g/mL, a melting point of -7 °C, and a boiling point of 106 °C .Scientific Research Applications
Pharmacological Applications and Synthesis
Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) showed potent in vitro activity and acted as anti-inflammatory agents and antinociceptive agents in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthesis of α-Aminophosphonates : Phosphomolybdic acid promoted Kabachnik–Fields reaction provided an efficient method for synthesizing α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, showing the versatility of pyrimidine derivatives in organic synthesis (P. S. Reddy et al., 2014).
5-HT1A Partial Agonists : Aminopyrimidine derivatives emerged as novel 5-HT(1A) agonists from a high-throughput screen, with modifications leading to improved compounds within the series, indicating their potential in treating disorders associated with the 5-HT1A receptor (Dounay et al., 2009).
Bifunctional Aromatic N-Heterocycles : The synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents demonstrated the importance of balancing hydrogen-bond donors and acceptors for developing supramolecular structures with potential applications in molecular recognition and self-assembly processes (Aakeröy et al., 2007).
Potential Therapeutic Applications
Anticancer Activities : Novel Mannich bases synthesized from pyridine-3-ylamine derivatives showed moderate cytotoxic activity against prostate cancer cell lines, illustrating the potential of pyrimidine derivatives as anticancer agents (Demirci & Demirbas, 2019).
Treatment of Alzheimer's Disease : Investigation of 2-benzylpiperidin-N-benzylpyrimidin-4-amines for their multi-targeted Alzheimer's disease therapeutics potential revealed that these compounds could serve as multifunctional agents targeting cholinesterase, Aβ-aggregation, and β-secretase activities (Mohamed et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c13-9-3-5-17(6-4-9)12-7-11(14-8-15-12)16-10-1-2-10/h7-10H,1-6,13H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGAOBNIEDSLMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=N2)N3CCC(CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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